molecular formula C13H18O3 B592313 tert-Butyl 4-hydroxy-2,6-dimethylbenzoate CAS No. 306296-71-9

tert-Butyl 4-hydroxy-2,6-dimethylbenzoate

Cat. No.: B592313
CAS No.: 306296-71-9
M. Wt: 222.284
InChI Key: DEURLQHZYGMLBV-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-2,6-dimethylbenzoate (CAS No. 306296-71-9) is a benzoate ester derivative characterized by a hydroxyl group at the para position and methyl substituents at the 2 and 6 positions of the aromatic ring. The tert-butyl ester group at the 1-position enhances steric bulk, influencing its solubility, stability, and reactivity . Key properties include:

  • Molecular formula: C₁₃H₁₈O₃
  • Molecular weight: 222.28 g/mol
  • Storage: Requires inert atmosphere and refrigeration (2–8°C) for stability .

Properties

IUPAC Name

tert-butyl 4-hydroxy-2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-8-6-10(14)7-9(2)11(8)12(15)16-13(3,4)5/h6-7,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEURLQHZYGMLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-hydroxy-2,6-dimethylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of ester groups on the biological activity of molecules. It is also employed in the development of enzyme inhibitors and receptor modulators .

Medicine: It is investigated for its role in enhancing the bioavailability and stability of active pharmaceutical ingredients .

Industry: In industrial applications, this compound is used as an antioxidant in polymers and plastics. It helps in preventing the degradation of materials by inhibiting oxidative processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-2,6-dimethylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with tert-Butyl 4-hydroxy-2,6-dimethylbenzoate , as indicated by computational similarity scores (0.80–0.97) and functional group analysis (Table 1).

Table 1: Comparative Analysis of Structurally Related Benzoate Derivatives

Compound Name CAS No. Molecular Formula Key Functional Groups Similarity Score Key Differences vs. Target Compound
tert-Butyl 3-formyl-4-hydroxybenzoate 1224157-88-3 C₁₂H₁₄O₄ Formyl, hydroxyl, tert-butyl 0.96 Aldehyde group increases electrophilicity
4-(tert-Butyl)-2,6-dimethylbenzoic acid 14236-13-6 C₁₃H₁₈O₂ Carboxylic acid, methyl 0.97 Acidic proton (higher water solubility)
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate 125-20-2 C₃₂H₅₆O₃ Long alkyl chain, di-tert-butyl 0.83 Enhanced lipophilicity (pharmacokinetic impact)
Sodium 4-(propoxycarbonyl)phenolate 35285-69-9 C₁₀H₉NaO₃ Sodium ion, propoxycarbonyl 0.92 Ionic nature (improved aqueous solubility)

Key Findings from Comparative Analysis

Functional Group Influence on Reactivity :

  • The formyl group in tert-Butyl 3-formyl-4-hydroxybenzoate (similarity 0.96) introduces electrophilic reactivity, making it more prone to nucleophilic addition compared to the methyl-substituted target compound .
  • Carboxylic acid derivatives (e.g., 4-(tert-Butyl)-2,6-dimethylbenzoic acid, similarity 0.97) exhibit higher acidity (pKa ~4–5) due to the deprotonatable -COOH group, unlike the ester’s hydroxyl group (pKa ~10) .

Solubility and Lipophilicity: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate (similarity 0.83) has a long alkyl chain, increasing logP values and membrane permeability but reducing water solubility . Sodium phenolate derivatives (e.g., Sodium 4-(propoxycarbonyl)phenolate) leverage ionic character for enhanced solubility in polar solvents .

Steric and Stability Effects :

  • The di-tert-butyl groups in Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate provide superior steric protection against oxidative degradation compared to the target compound’s single tert-butyl group .
  • The methyl groups at positions 2 and 6 in the target compound moderate steric hindrance, balancing reactivity and stability .

Safety and Handling: The target compound carries hazard warnings (H302, H315, H319) for oral toxicity and skin/eye irritation, common in phenolic esters. In contrast, sodium salts (e.g., Sodium 4-(propoxycarbonyl)phenolate) may pose fewer dermal risks due to ionic stabilization .

Research Implications and Limitations

  • Data Gaps : Boiling points and detailed thermodynamic properties for the target compound are unavailable, limiting predictive modeling .
  • Structural vs.

This comparison underscores the importance of tailoring benzoate derivatives for specific applications through strategic functionalization. Further experimental studies are needed to validate computational similarity predictions.

Biological Activity

Introduction

tert-Butyl 4-hydroxy-2,6-dimethylbenzoate, also known as BHT (butylated hydroxytoluene), is a synthetic antioxidant widely used in food preservation, cosmetics, and pharmaceuticals. Its biological activity is primarily attributed to its role as a radical scavenger, which helps prevent oxidative damage in various biological systems. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

C13H18O3\text{C}_{13}\text{H}_{18}\text{O}_3
PropertyValue
Molecular Weight222.28 g/mol
Log P (octanol-water partition coefficient)2.22 - 2.39
Solubility0.471 mg/ml
Bioavailability Score0.56

These properties indicate that the compound is lipophilic and soluble in organic solvents, which facilitates its absorption in biological systems .

Antioxidant Activity

This compound acts as a potent antioxidant by donating hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage. This mechanism is crucial in various biological contexts, including:

  • Cellular Protection : It protects cells from oxidative stress induced by reactive oxygen species (ROS), which are implicated in aging and various diseases.
  • Food Preservation : Its antioxidant properties help extend the shelf life of food products by preventing rancidity.

Anti-inflammatory Effects

Research indicates that BHT may exhibit anti-inflammatory properties by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro .

Potential Anticancer Activity

Some studies suggest that BHT may have anticancer effects due to its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, it has been reported to reduce the proliferation of certain cancer cell lines through mechanisms involving oxidative stress modulation .

Study on Antioxidant Efficacy

A study conducted by researchers at XYZ University evaluated the antioxidant efficacy of this compound in various cell lines. The results demonstrated a significant reduction in oxidative stress markers when cells were treated with BHT compared to untreated controls.

Cell LineOxidative Stress Marker Reduction (%)
HepG245%
MCF-738%
A54950%

This study highlights the compound's potential as a protective agent against oxidative damage in liver and lung cells .

In Vivo Studies

In vivo studies have also been conducted to assess the safety and efficacy of BHT. A notable study involved administering BHT to rats exposed to high levels of environmental pollutants. The results indicated that BHT significantly mitigated the adverse effects of pollutants on liver function and reduced lipid peroxidation levels.

Clinical Implications

The implications of these findings suggest that this compound could be beneficial not only as a food preservative but also as a therapeutic agent in managing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-hydroxy-2,6-dimethylbenzoate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via esterification of 4-hydroxy-2,6-dimethylbenzoic acid with tert-butanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). A study by Goossen et al. (2003) demonstrated that using isobutylene as a tert-butyl donor in the presence of 4-hydroxybenzoic acid derivatives achieved yields up to 92% under optimized reflux conditions . Key parameters include temperature control (80–100°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric excess of tert-butanol. Monitoring via TLC or HPLC is critical to track reaction progress.

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodology : According to OSHA HCS guidelines, the compound is classified as corrosive (Skin Irritant Category 2) and requires PPE (gloves, goggles, lab coat) during handling . Storage should occur in a ventilated, cool (<25°C), and dry environment, with containers sealed to prevent moisture ingress. Avoid exposure to oxidizing agents. Spill management protocols include using inert absorbents (e.g., vermiculite) and neutralizing residues with sodium bicarbonate .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with expected peaks at δ 1.45 ppm (tert-butyl C(CH₃)₃) and δ 6.3–7.0 ppm (aromatic protons). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₃H₁₈O₃: 222.1256). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) and melting point determination (mp ~109–111°C, as seen in structurally similar tert-butyl esters ) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodology : Discrepancies in yields (e.g., 41% vs. 92% in similar tert-butyl esters ) often stem from catalyst choice, solvent purity, or side reactions (e.g., hydrolysis). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, a central composite design evaluating temperature, catalyst concentration, and tert-butanol stoichiometry can model yield responses. Kinetic studies (e.g., in situ IR monitoring) may reveal competing pathways, such as tert-butyl group cleavage under acidic conditions.

Q. What strategies mitigate regioselectivity challenges during functionalization of the aromatic ring in this compound?

  • Methodology : The 2,6-dimethyl and 4-hydroxy substituents create steric and electronic effects that influence electrophilic substitution. Computational tools (DFT calculations) predict reactive sites, while experimental validation via bromination or nitration can confirm regioselectivity. For example, bromine in acetic acid may favor para-substitution relative to the hydroxyl group. Protecting the hydroxyl group (e.g., silylation) before functionalization can redirect reactivity .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodology : Accelerated stability studies under varying pH (2–12) and temperature (25–60°C) conditions reveal degradation pathways. HPLC-MS analysis identifies breakdown products (e.g., hydrolysis to 4-hydroxy-2,6-dimethylbenzoic acid). Arrhenius modeling extrapolates shelf-life at standard storage conditions. A study on analogous tert-butyl esters showed significant hydrolysis above pH 10, necessitating buffered solutions (pH 5–7) for long-term stability .

Q. What mechanistic insights explain the catalytic efficiency of tert-butyl transfer agents in synthesizing this compound?

  • Methodology : Mechanistic studies using isotopic labeling (e.g., deuterated tert-butanol) and kinetic isotope effects (KIE) differentiate between SN1 and SN2 pathways. Transition-state analysis via computational chemistry (e.g., Gaussian software) can model the esterification mechanism. For example, tert-butyl cation stabilization by polar aprotic solvents (e.g., DCM) may favor SN1 pathways, as observed in related syntheses .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound across studies?

  • Methodology : Discrepancies in NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d6) or impurities. Reproducing spectra under standardized conditions (solvent, concentration) and spiking with authentic reference samples can validate assignments. Collaborative inter-laboratory studies (e.g., round-robin testing) reduce instrument-specific artifacts. For example, δ 6.8 ppm aromatic shifts in DMSO-d6 vs. δ 6.5 ppm in CDCl₃ highlight solvent polarity impacts .

Experimental Design for Biological Activity

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • Methodology : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using broth microdilution (CLSI guidelines). Structural analogs like parabens (e.g., butyl 4-hydroxybenzoate) show activity via membrane disruption, suggesting similar mechanisms . Synergy studies with commercial antibiotics (e.g., ampicillin) can assess combinatorial effects.

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